5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenyl group, and a sulfonyl amino hexanoate side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl amino hexanoate side chain can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the carbonyl group may yield a secondary alcohol.
Scientific Research Applications
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways such as the MAPK-mTOR pathway, which is involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [ (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific structural features, such as the sulfonyl amino hexanoate side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H27NO7S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H27NO7S/c1-19-11-13-22(14-12-19)37(33,34)29-15-7-3-6-10-27(32)35-21-16-23(30)28-24(31)18-25(36-26(28)17-21)20-8-4-2-5-9-20/h2,4-5,8-9,11-14,16-18,29-30H,3,6-7,10,15H2,1H3 |
InChI Key |
ZIZFCPKSGQPCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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